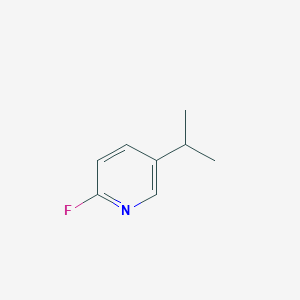![molecular formula C6H8ClNO2 B6240283 rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole CAS No. 2648861-34-9](/img/no-structure.png)
rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole, also known as CMF, is a heterocyclic compound that has been studied extensively in the past few decades. It is a part of the furoxan family of compounds, and has been found to have a variety of applications in scientific research.
Scientific Research Applications
Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been studied extensively in the scientific research field, and has been found to have a variety of applications. It has been used in the study of cancer, as it has been found to inhibit the growth of certain cancer cells. It has also been used in the study of inflammation, as it has been found to have anti-inflammatory properties. Additionally, rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been studied in the field of neurodegenerative diseases, as it has been found to have neuroprotective effects.
Mechanism of Action
The exact mechanism of action of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is not yet known, however, it is believed to act on multiple pathways. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory properties. Additionally, rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has been found to have neuroprotective effects, as well as to reduce the production of reactive oxygen species, which can cause oxidative stress.
Advantages and Limitations for Lab Experiments
The use of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole in laboratory experiments has certain advantages and limitations. One advantage is that it is a relatively inexpensive compound, which makes it easy to obtain and use in experiments. Additionally, rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a relatively stable compound, which makes it easy to store and use in experiments. However, rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a relatively new compound, and there is still much to be learned about its exact mechanism of action and its effects on the body.
Future Directions
There are a variety of future directions for the study of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole. One potential direction is to further study its effects on cancer cells and its potential to be used as an anti-cancer drug. Additionally, further studies could be conducted to determine the exact mechanism of action of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole and its effects on the body. Additionally, more research could be conducted on the potential for rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole to be used as an anti-inflammatory drug. Finally, further research could be conducted on the potential for rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole to be used as a neuroprotective drug.
Synthesis Methods
Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole can be synthesized using a variety of methods, including the reaction of cyclohexanone with ethyl chloroacetate in the presence of hydrochloric acid and a base, such as sodium hydroxide or potassium hydroxide. This method is known as the “Friedel-Crafts acylation”. Other methods, such as the reaction of ethyl chloroacetate with 2-chlorobenzaldehyde in the presence of a base, can also be used to synthesize rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole involves the conversion of a furan derivative to the desired oxazole compound through a series of reactions.", "Starting Materials": [ "Furan", "Chloromethyl chloride", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Furan is reacted with chloromethyl chloride in the presence of sodium hydride and dimethylformamide to form 3-(chloromethyl)furan.", "Step 2: 3-(Chloromethyl)furan is then reacted with acetic anhydride and hydrochloric acid to form 3-(chloromethyl)-2-acetylfuran.", "Step 3: 3-(Chloromethyl)-2-acetylfuran is reacted with sodium hydroxide to form 3-(hydroxymethyl)-2-acetylfuran.", "Step 4: 3-(Hydroxymethyl)-2-acetylfuran is then reacted with ethyl acetate and hydrochloric acid to form rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole." ] } | |
CAS RN |
2648861-34-9 |
Product Name |
rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole |
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



